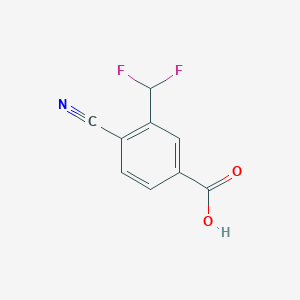![molecular formula C20H22N2O4S2 B2849849 N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 923437-03-0](/img/structure/B2849849.png)
N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a complex structure with multiple functional groups, including a furan ring, a benzo[d]thiazole moiety, and a cyclohexanecarboxamide core. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzo[d]thiazole intermediate, followed by the introduction of the furan-2-ylmethyl group and the cyclohexanecarboxamide moiety. Key steps may include:
Formation of Benzo[d]thiazole Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Furan-2-ylmethyl Group: This step may involve nucleophilic substitution or coupling reactions.
Formation of Cyclohexanecarboxamide: This can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: Reduction reactions may target the sulfonyl group or other reducible moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds with similar structures have been studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Detailed studies would be required to determine the specific medical applications of this compound.
Industry
In the industrial sector, such compounds could be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors involved in various biological pathways.
Modulation of Signal Transduction: It could affect signaling pathways by interacting with key proteins or nucleic acids.
Alteration of Cellular Processes: The compound might influence cellular processes like apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide: Lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.
N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide: Has a different acyl group, which could influence its solubility and interaction with biological targets.
Uniqueness
The presence of the methylsulfonyl group in N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cyclohexanecarboxamide may confer unique properties, such as increased polarity, enhanced binding affinity to certain targets, and distinct reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-28(24,25)16-9-10-17-18(12-16)27-20(21-17)22(13-15-8-5-11-26-15)19(23)14-6-3-2-4-7-14/h5,8-12,14H,2-4,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHLGNONQUKPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
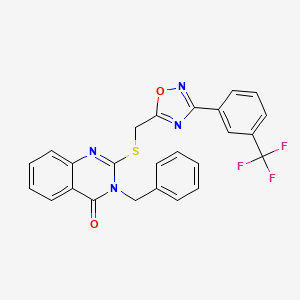
![2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849767.png)
![3-methyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2849768.png)
![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)
![Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2849773.png)
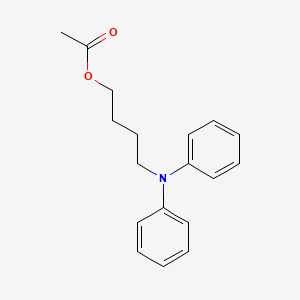
![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)
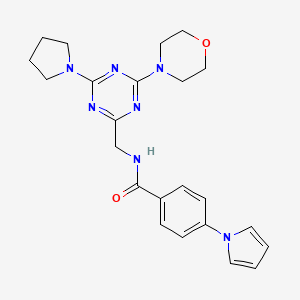
![N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2849780.png)
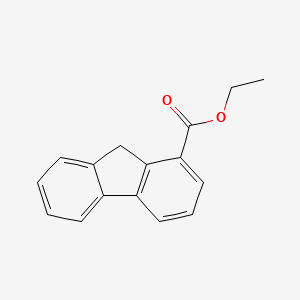
![4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2849784.png)
![1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2849786.png)
